N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-16-7-8-17(2)21(15-16)24-27-28-25(33-24)26-23(30)19-9-11-20(12-10-19)34(31,32)29-14-13-18-5-3-4-6-22(18)29/h3-12,15H,13-14H2,1-2H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFUDESYSIIHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological activity, and potential applications based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to optimize yield and purity. Techniques such as continuous flow reactors may be employed for large-scale production.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole compounds demonstrate effective fungicidal activity against various fungal strains. In one study, specific derivatives exhibited inhibition rates ranging from 55.6% to 77.8% against Pyricularia oryae at concentrations of 50 mg/L .
Insecticidal Activity
The compound's structural features suggest potential insecticidal properties. Preliminary bioassays have indicated that similar oxadiazole derivatives exhibit good larvicidal activities against mosquito larvae and other pests at concentrations as low as 10 mg/L . The effectiveness of these compounds highlights their potential as environmentally friendly pest control agents.
Cytotoxicity and Antitumor Activity
There is emerging evidence suggesting that oxadiazole derivatives may possess cytotoxic effects against cancer cell lines. For example, some studies have reported IC50 values indicating significant cytotoxicity against various cancer types, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .
Case Studies
- Insecticidal Activity : A series of oxadiazole derivatives were tested against Mythimna separate, showing up to 70% lethality at a concentration of 500 mg/L. This suggests strong potential for agricultural applications in pest management .
- Fungicidal Activity : Compounds related to this compound demonstrated significant inhibitory effects against Botrytis cinerea, with a notable inhibition rate exceeding 90% compared to standard fungicides .
Summary of Biological Activities
| Activity Type | Target Organism | Inhibition Rate (%) | Concentration (mg/L) |
|---|---|---|---|
| Fungicidal | Pyricularia oryae | 77.8 | 50 |
| Insecticidal | Mythimna separate | 70 | 500 |
| Cytotoxic | Various cancer cell lines | Significant cytotoxicity | Varies |
Comparison with Similar Compounds
Antifungal Activity
- LMM5 and LMM11 : These oxadiazoles inhibit Candida albicans thioredoxin reductase (Trr1), with MIC values comparable to fluconazole. The benzyl(methyl)sulfamoyl group in LMM5 is critical for enzyme interaction .
- VNI Derivatives : Target fungal sterol 14α-demethylase (CYP51), with dichlorophenyl and imidazole groups driving potency. The target compound’s dimethylphenyl and indoline sulfonyl may offer alternative steric or electronic effects for CYP51 inhibition .
Anticancer Activity
- HDAC Inhibitors: Oxadiazoles bearing naphthalenyl or amino acid side chains (e.g., 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propanamide) inhibit histone deacetylases (HDACs), showing IC50 values <10 µM in breast cancer cells. The indoline sulfonyl group in the target compound could modulate HDAC isoform selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
